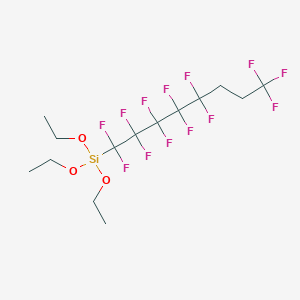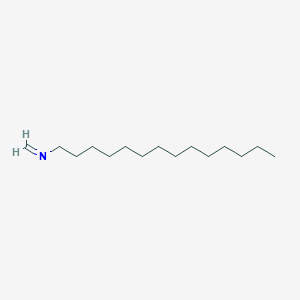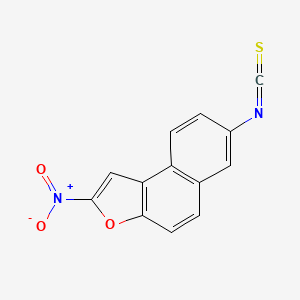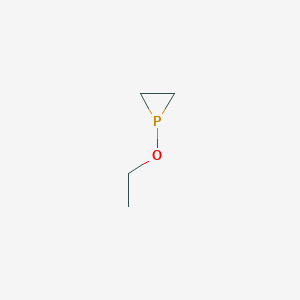
(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties It consists of a pentafluorophenyl group attached to an ethene backbone with three cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)ethene-1,1,2-tricarbonitrile typically involves the reaction of pentafluorobenzene with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The pentafluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions may result in the formation of substituted derivatives .
Applications De Recherche Scientifique
(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which (Pentafluorophenyl)ethene-1,1,2-tricarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways. Detailed studies are required to fully understand these interactions and their implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethene-1,1,2,2-tetracarbonitrile: Similar in structure but lacks the pentafluorophenyl group.
1,1,2-Ethenetricarbonitrile, 2-(2,3,4,5,6-pentafluorophenyl): A closely related compound with slight structural variations.
Uniqueness
(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
122165-12-2 |
|---|---|
Formule moléculaire |
C11F5N3 |
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
2-(2,3,4,5,6-pentafluorophenyl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11F5N3/c12-7-6(5(3-19)4(1-17)2-18)8(13)10(15)11(16)9(7)14 |
Clé InChI |
WZGHCNCGVRFDDZ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)




![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)
